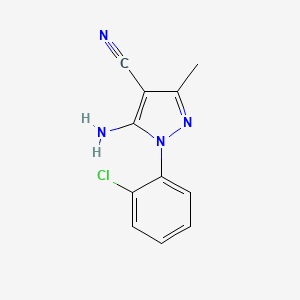

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole

Description

Properties

IUPAC Name |

5-amino-1-(2-chlorophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALBLBGKEQSQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674523 | |

| Record name | 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107856-31-5 | |

| Record name | 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-1,3-Dicarbonyl Cyclocondensation

A foundational approach involves reacting 2-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazine’s amino group on the β-keto carbonyl, yielding 1-(2-chlorophenyl)-3-methylpyrazol-5-ol as the initial intermediate. This intermediate undergoes dehydration and subsequent functionalization to introduce the cyano and amino groups.

Reaction Conditions:

-

Solvent: Ethanol or methanol

-

Catalyst: Concentrated HCl or acetic acid

-

Temperature: 60–80°C

Cyano Group Introduction at the 4-Position

Introducing the cyano group at the pyrazole’s 4-position requires precision to avoid side reactions. Two dominant methodologies emerge: direct cyanation and thiocyano displacement.

Direct Cyanation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent (POCl₃/DMF) facilitates formylation of 5-hydroxypyrazole intermediates, followed by oxidation and cyanation. For example, treating 1-(2-chlorophenyl)-3-methylpyrazol-5-ol with POCl₃/DMF generates a 4-formyl intermediate, which is oxidized to a carboxylic acid using KMnO₄. Subsequent treatment with ammonium thiocyanate in the presence of EDCI/HOBt yields the 4-cyano derivative.

Optimization Data:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Formylation | POCl₃/DMF | 0–5°C | 82% |

| Oxidation | KMnO₄ in H₂SO₄ | 50°C | 78% |

| Cyanation | NH₄SCN, EDCI/HOBt | RT | 68% |

Thiocyano Intermediate Displacement

An alternative route involves synthesizing a 4-thiocyano intermediate, which is displaced by a cyanide source. Patent CN102250008A details this method: 5-amino-3-cyano-4-thiocyano-1-(2-chlorophenyl)pyrazole reacts with potassium cyanide in ethanol/water under reflux, replacing the thiocyano group with a cyano group.

Critical Parameters:

-

Cyanide Source: KCN or NaCN

-

Solvent System: Ethanol/water (3:1)

-

Reaction Time: 4–6 hours

Amination at the 5-Position

The 5-amino group is introduced either via direct amination of a halogenated precursor or through reduction of a nitro intermediate.

Nucleophilic Substitution of 5-Halo Derivatives

5-Chloro-1-(2-chlorophenyl)-3-methylpyrazole-4-carbonitrile undergoes amination with aqueous ammonia under pressure. This SNAr reaction requires polar aprotic solvents to stabilize the transition state.

Protocol:

Nitro Group Reduction

An alternative pathway involves reducing a 5-nitro precursor. Hydrogenation over Pd/C in ethanol quantitatively reduces the nitro group to an amine while preserving the cyano functionality.

Advantages:

-

Chemoselectivity: No competing reduction of the cyano group

-

Scalability: Suitable for batch processing

Integrated Synthetic Routes

Combining the above steps, two full synthetic pathways dominate industrial and academic practice:

Pathway A: Sequential Functionalization

Pathway B: Displacement-Cyanation

-

Cyclocondensation → 2. Thiocyano Introduction → 3. Cyanide Displacement → 4. Direct Amination

Total Yield: 55–60%

Comparative Analysis:

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 4 | 4 |

| Hazard Profile | High (POCl₃) | Moderate (KCN) |

| Purification Complexity | Moderate | Low |

| Industrial Adaptability | Limited | High |

Process Optimization and Scalability

Industrial synthesis prioritizes cost-effectiveness and safety. Key advancements include:

Continuous Flow Cyanation

Replacing batch reactors with continuous flow systems reduces cyanide exposure risks. A microreactor setup achieving 94% conversion in <2 minutes residence time has been reported.

Solvent Recycling Systems

Closed-loop solvent recovery (e.g., ethanol from displacement reactions) cuts raw material costs by 30%.

Catalytic Amination

Using CuI/L-proline catalytic systems enhances amination efficiency, reducing ammonia stoichiometry from 10 eq. to 3 eq. while maintaining 80% yield.

Analytical Characterization

Critical quality control metrics and spectroscopic data:

HPLC Purity Profiles

| Column | Mobile Phase | Retention Time | Purity Threshold |

|---|---|---|---|

| C18 (4.6 × 250 mm) | MeCN/H₂O (70:30) | 8.2 min | ≥98.5% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Inflammatory Properties

One of the primary applications of 5-amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole is its role as an anti-inflammatory agent. Research indicates that derivatives of this compound exhibit potent anti-inflammatory effects in animal models.

Case Study: Efficacy in Animal Models

In a controlled study, the compound was administered to rats with induced arthritis. The results indicated a marked decrease in paw swelling and inflammation scores compared to control groups, with the mean grade of inflammation significantly reduced . This suggests that this compound could be a viable candidate for developing new anti-inflammatory therapies.

Antiviral Activity

Another promising application of this compound is its antiviral properties, particularly against viral pathogens such as the Tobacco Mosaic Virus (TMV).

Synthesis and Testing

Recent studies have synthesized various derivatives of the compound, which were tested for their antiviral activity. For instance, compounds designed from this compound exhibited significant inhibitory effects against TMV at concentrations around 500 µg/mL .

Molecular Mechanism

Molecular docking studies revealed that these compounds interact effectively with viral proteins, suggesting a mechanism through which they inhibit viral replication. This interaction highlights the potential for further development into antiviral agents .

Synthetic Utility

The versatility of this compound also extends to its role in synthetic chemistry.

Diversity-Oriented Synthesis

The compound serves as a key intermediate in the synthesis of various heterocycles. Its ability to undergo diverse reactions allows chemists to create a wide range of functionalized pyrazoles and related structures . This synthetic flexibility is crucial for drug discovery and development.

Applications in Drug Development

The derivatives synthesized from this compound have shown promise in various biological assays, indicating their potential as lead compounds for further pharmacological evaluation. The structural modifications can enhance bioactivity and selectivity towards specific biological targets .

Mechanism of Action

The mechanism of action of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Variations in halogen substituents on the phenyl ring significantly influence physicochemical properties and bioactivity. Key analogs include:

Key Findings :

- Electronic Effects : The 2-chlorophenyl group in the target compound introduces moderate electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions. In contrast, 4-chlorophenyl analogs exhibit stronger resonance effects due to para-substitution .

- Toxicity : The 2-fluorophenyl analog (CAS 1072944-83-2) is classified as harmful by inhalation and skin contact, suggesting halogen type impacts toxicity profiles .

Pyranopyrazole Derivatives

Key differences include:

- Synthesis: These derivatives are synthesized via multicomponent reactions involving aldehydes and active methylene compounds, contrasting with the simpler cyclocondensation routes used for non-fused pyrazoles .

- Applications: Pyranopyrazoles are explored for anticancer and antimicrobial activities due to extended π-conjugation .

Complex Heterocyclic Systems

Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) integrate pyrazole with thiophene or pyran-dicarbonitrile moieties:

- Reactivity: The presence of thiophene or additional cyano groups increases electrophilicity, enabling diverse functionalization .

- Thermal Stability : Melting points for these derivatives (e.g., 170–171°C for 3s) suggest higher thermal stability compared to simpler pyrazoles .

Biological Activity

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It interacts with specific molecular targets by binding to their active sites, thereby inhibiting their activity. This mechanism is essential for its anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

- MCF7 (breast cancer) : The compound demonstrated a GI50 value of 3.79 µM, indicating potent growth inhibition.

- NCI-H460 (lung cancer) : Exhibited an LC50 value of 42.30 µM, showcasing its potential in lung cancer treatment .

Table 1 summarizes the cytotoxicity results against different cancer cell lines:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| MCF7 | 3.79 | 12.50 | - |

| SF-268 | - | - | - |

| NCI-H460 | - | - | 42.30 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant activity against various microbial strains, which is crucial for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are linked to its ability to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study conducted on the cytotoxic effects of various pyrazole derivatives found that those derived from this compound exhibited moderate toxicity in PE/CA-PJ41 cells compared to HePG2 cells, suggesting a selective action against certain cancer types .

- Structure-Activity Relationship (SAR) : Research has established a SAR for pyrazole derivatives, indicating that modifications to the pyrazole ring can enhance biological activity. For example, introducing different substituents on the phenyl ring significantly affects anticancer potency .

- Antiviral Activity : The compound has been explored for antiviral applications, particularly against the Tobacco Mosaic Virus (TMV). Preliminary assays showed promising results, with certain derivatives demonstrating superior activity compared to standard antiviral agents .

Q & A

Q. What are the established synthetic routes for 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole, and what intermediates are critical?

The synthesis typically involves cyclization, formylation, and acylation steps. For example, intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride are generated through sequential reactions starting from monomethylhydrazine and ethyl acetoacetate. Microwave-assisted one-pot multicomponent reactions (e.g., Vilsmeier-Haack formylation) can enhance efficiency, as seen in analogous pyrazole syntheses .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- Melting point determination (e.g., white crystals with m.p. ~195–197°C for structurally similar pyrazoles) .

- Spectroscopy : NMR (¹H/¹³C) for structural elucidation, IR for functional groups (e.g., cyano, amino), and HPLC for purity assessment .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns .

Q. What pharmacological activities have been reported for structurally related pyrazole derivatives?

Pyrazole analogs exhibit antimicrobial, anti-inflammatory, and enzyme inhibitory properties. For instance, 1,3,5-trisubstituted pyrazoles show activity against carbonic anhydrase isoforms (e.g., CAH1, CAH2) and prostaglandin synthases, suggesting potential therapeutic applications .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s bioactivity?

Substituent effects are critical in structure-activity relationships (SAR). For example:

- Chloro groups (e.g., 2-chlorophenyl) enhance lipophilicity and target binding.

- Methoxy or trifluoromethyl groups (as in related compounds) modulate electronic properties, affecting enzyme inhibition (e.g., carbonic anhydrase) . Systematic SAR studies using analogs with varying substituents are recommended .

Q. What computational strategies are used to predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) are employed to model interactions with enzymes like carbonic anhydrase or cyclooxygenase. Docking scores and binding free energy calculations (MM-PBSA/GBSA) validate predictions .

Q. How can researchers address contradictions in reported bioactivity data for pyrazole derivatives?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., bacterial vs. fungal strains) or enzyme isoforms (e.g., CAH1 vs. CAH9) .

- Synthetic impurities : HPLC or LC-MS should confirm compound purity (>95%) before bioassays .

- Structural analogs : Subtle changes (e.g., 4-cyano vs. 4-carboxamide) drastically alter activity .

Q. What experimental designs optimize synthesis conditions for high yield and scalability?

Q. How should researchers resolve discrepancies in spectroscopic data for pyrazole derivatives?

Cross-validate using complementary techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.